molecular formula C6H5Cl2NO3S B12667083 p-Dichloroaminobenzenesulfonic acid CAS No. 24894-89-1

p-Dichloroaminobenzenesulfonic acid

Cat. No.: B12667083
CAS No.: 24894-89-1
M. Wt: 242.08 g/mol
InChI Key: MTIRCEAOVDFRGC-UHFFFAOYSA-N
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Description

p-Dichloroaminobenzenesulfonic acid: is an organic compound characterized by the presence of two chlorine atoms, an amino group, and a sulfonic acid group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Dichloroaminobenzenesulfonic acid typically involves the sulfonation of p-dichloroaniline. This process can be carried out by reacting p-dichloroaniline with concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Dichloroaminobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The chlorine atoms and the amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of chlorinated or aminated compounds.

Scientific Research Applications

Chemistry: p-Dichloroaminobenzenesulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Research focuses on understanding the compound’s mechanism of action and its effects on cellular pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which p-Dichloroaminobenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. For example, its derivatives may inhibit enzyme activity, leading to the disruption of metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

    Sulfanilic acid: Similar in structure but lacks the chlorine atoms and amino group.

    p-Aminobenzenesulfonic acid: Contains an amino group and a sulfonic acid group but no chlorine atoms.

    p-Chlorobenzenesulfonic acid: Contains a chlorine atom and a sulfonic acid group but lacks the amino group.

Uniqueness: p-Dichloroaminobenzenesulfonic acid is unique due to the presence of both chlorine atoms and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds.

Properties

CAS No.

24894-89-1

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

IUPAC Name

4-(dichloroamino)benzenesulfonic acid

InChI

InChI=1S/C6H5Cl2NO3S/c7-9(8)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

MTIRCEAOVDFRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(Cl)Cl)S(=O)(=O)O

Origin of Product

United States

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